molecular formula C15H16F3NO B2477819 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one CAS No. 2189498-76-6

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one

Cat. No. B2477819
CAS RN: 2189498-76-6
M. Wt: 283.294
InChI Key: KTHNAQQGHQOPPD-UHFFFAOYSA-N
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Description

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one, also known as DF-4, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. As a result, there has been a significant amount of research conducted on this compound to investigate its synthesis, mechanism of action, biochemical and physiological effects, and future directions for its use.

Scientific Research Applications

Synthesis of Fluorinated Derivatives

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one is associated with the synthesis of fluorinated derivatives for various applications. Notably, Pikun et al. (2018) demonstrated the electrophilic fluorination of Hantzsch-type 1,4-dihydropyridines to form new fluorinated derivatives, including 2-oxa-6-azabicyclo[2.2.2]octanes, which exhibit thermal stability at temperatures below 50°C. These compounds, under higher temperatures, undergo rearrangement, offering novel fluorine-containing pyrazolinone derivatives (Pikun et al., 2018).

Molecular Structure Studies

Manjunath et al. (2011) synthesized and investigated 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, revealing its crystalline structure and the conformation of its constituent rings through X-ray diffraction studies. This analysis highlighted the molecule's stable conformations and hydrogen bonding patterns, contributing to its potential utility in various scientific applications (Manjunath et al., 2011).

Photophysical Properties

Krebs and Spanggaard (2002) explored the influence of perfluorination on the photophysical properties of donor-acceptor-donor dye molecules. They synthesized fluorinated benzene compounds and analyzed their photophysical characteristics, observing significant shifts in emission maxima upon fluorine substitution, highlighting the potential of such compounds in applications requiring specific photophysical properties (Krebs & Spanggaard, 2002).

properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO/c16-12-3-1-11(2-4-12)9-13(20)19-7-5-14(6-8-19)10-15(14,17)18/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHNAQQGHQOPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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